molecular formula C8H8O3 B1321609 6-Methyl-1,3-benzodioxol-5-ol CAS No. 7622-31-3

6-Methyl-1,3-benzodioxol-5-ol

Cat. No. B1321609
CAS RN: 7622-31-3
M. Wt: 152.15 g/mol
InChI Key: JRFWKGNYNPPPLF-UHFFFAOYSA-N
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Description

6-Methyl-1,3-benzodioxol-5-ol is a chemical compound that has been widely used in scientific research. It is also known as safrole alcohol, and its molecular formula is C9H10O3. This compound is a colorless liquid that has a pleasant odor and is soluble in water and organic solvents.

Scientific Research Applications

Synthesis of Chiral Building Blocks

6-Methyl-1,3-benzodioxol-5-ol serves as a chiral building block in the synthesis of significant pharmaceuticals. For instance, its use in the synthesis of the antiepileptic drug candidate, (−)-talampanel, demonstrates its critical role in the development of new medications (Easwar & Argade, 2003).

Anticancer, Antibacterial, and DNA Binding Properties

Research has shown that derivatives of 1,3-benzodioxole, including this compound, exhibit promising anticancer, antibacterial, and DNA binding potentials. These compounds have been synthesized using eco-sustainable methods and tested for their efficacy in these areas (Gupta et al., 2016).

In Vitro Antitumor Activity

1,3-Benzodioxole derivatives have been synthesized and evaluated for their in vitro antitumor activity against various human tumor cell lines. Certain derivatives have shown significant tumor growth inhibition activity, highlighting their potential as antitumor agents (Micale, Zappalà, & Grasso, 2002).

Supramolecular Structures

The supramolecular structures of 1,3-benzodioxole derivatives have been compared and analyzed, contributing to the understanding of their molecular interactions and potential applications in various fields of chemistry and biology (Low et al., 2002).

Synthesis of Bioactive Compounds

The photocatalytic preparation of 2-substituted 1,3-benzodioxoles, including this compound derivatives, has been developed. This method is noted for its mildness and general applicability in the synthesis of potentially bioactive compounds (Ravelli, Albini, & Fagnoni, 2011).

Biochemical Analysis

Biochemical Properties

6-Methyl-1,3-benzodioxol-5-ol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in the biosynthesis of prostaglandins from arachidonic acid . These interactions are crucial as they influence the inflammatory response and other physiological processes. Additionally, this compound has been shown to exhibit inhibitory effects on certain enzymes, which can modulate various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with COX enzymes can lead to altered levels of prostaglandins, which are key mediators in inflammation and other cellular responses . Furthermore, this compound has been shown to affect the expression of genes involved in inflammatory pathways, thereby modulating the cellular response to inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of COX enzymes, inhibiting their activity and thus reducing the production of prostaglandins . This inhibition is achieved through competitive binding, where this compound competes with the natural substrate, arachidonic acid, for the enzyme’s active site. Additionally, this compound may influence gene expression by modulating transcription factors involved in inflammatory pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibitory effects on COX enzymes, leading to prolonged anti-inflammatory responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to effectively inhibit COX enzymes without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and liver toxicity have been observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with COX enzymes. It affects the metabolic flux of arachidonic acid, leading to altered levels of prostaglandins and other metabolites . The compound’s interaction with these enzymes also influences the overall metabolic balance within cells, impacting various physiological processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution of this compound is also influenced by its physicochemical properties, such as solubility and molecular weight.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it interacts with target biomolecules. This localization is directed by targeting signals and post-translational modifications that guide the compound to its site of action . The subcellular distribution of this compound is crucial for its activity and function, as it ensures that the compound reaches its intended targets within the cell.

properties

IUPAC Name

6-methyl-1,3-benzodioxol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-3,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFWKGNYNPPPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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